molecular formula C20H12I2O4 B15013020 Benzene-1,4-diyl bis(3-iodobenzoate)

Benzene-1,4-diyl bis(3-iodobenzoate)

Cat. No.: B15013020
M. Wt: 570.1 g/mol
InChI Key: AXQZDRONXCZRCG-UHFFFAOYSA-N
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Description

4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE is an organic compound that features two iodine atoms attached to a benzoate ester structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE typically involves the esterification of 3-iodobenzoic acid with 4-hydroxyphenyl 3-iodobenzoate. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for 4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atoms can be reduced to form deiodinated products.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation reactions can produce quinones.

Scientific Research Applications

4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound for imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE involves its interaction with specific molecular targets. The iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biomolecules. This interaction can modulate biological pathways and exert various effects depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-IODOBENZOYLOXY)PHENYL 3-IODOBENZOATE is unique due to the presence of two iodine atoms, which can enhance its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H12I2O4

Molecular Weight

570.1 g/mol

IUPAC Name

[4-(3-iodobenzoyl)oxyphenyl] 3-iodobenzoate

InChI

InChI=1S/C20H12I2O4/c21-15-5-1-3-13(11-15)19(23)25-17-7-9-18(10-8-17)26-20(24)14-4-2-6-16(22)12-14/h1-12H

InChI Key

AXQZDRONXCZRCG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)I

Origin of Product

United States

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